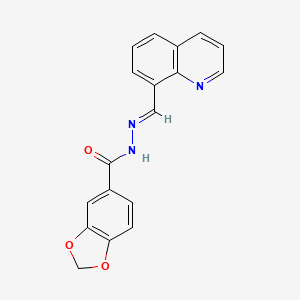![molecular formula C21H26N2O2 B5536815 N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide" belongs to a class of organic compounds known for their complex molecular structures and potential for diverse chemical reactivity and properties. Studies on related compounds, such as benzamides and pyridine derivatives, offer insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, purification, and characterization of intermediates. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to dihydropyridine derivatives, showcasing a method that might be relevant to the synthesis of the target compound (Browne et al., 1981).
Molecular Structure Analysis
Crystallographic studies provide detailed insights into the molecular structure of compounds. For instance, crystal structure and Hirshfeld surface analysis of related benzamide derivatives reveal orientations and inclinations between molecular rings, important for understanding the three-dimensional conformation and potential interactions of the target compound (Artheswari et al., 2019).
Chemical Reactions and Properties
The reactivity of compounds can be influenced by their functional groups and molecular structure. Studies on N-(pyridin-3-yl)benzamides, for example, highlight their potential as selective inhibitors, indicating how structural variations can impact chemical reactivity and binding affinity (Zimmer et al., 2011).
Physical Properties Analysis
Physical properties, such as melting points, solubility, and crystallinity, are crucial for understanding the behavior of compounds under different conditions. While specific data for the target compound is not available, research on similar compounds provides a basis for predicting such properties.
Chemical Properties Analysis
The chemical properties of organic compounds, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are essential for their application in various fields. Investigating related compounds, like N-cyclopropyl benzamides and their role as enzyme inhibitors, can shed light on the chemical properties of the target compound (Borzilleri et al., 2006).
Scientific Research Applications
Crystal Structure and Surface Analysis
- Crystal structure and Hirshfeld surface analysis of benzamide derivatives highlight their solid-state configurations and interactions, which are crucial for understanding their potential applications in material science and drug formulation (Artheswari et al., 2019).
Luminescent Properties and Stimuli Response
- Luminescent properties and multi-stimuli-responsive behavior of pyridyl substituted benzamides demonstrate their potential in creating smart materials and sensors, indicating a wide range of applications in technology and biomedical fields (Srivastava et al., 2017).
Chemical Synthesis and Structural Elucidation
- The Bischler-Napieralski reaction has been utilized for synthesizing structurally complex benzamides, showing the adaptability of benzamide frameworks in synthetic organic chemistry and their relevance in creating novel compounds with potential pharmacological activities (Browne et al., 1981).
Metabolism and Pharmacokinetics
- Metabolic studies on antineoplastic tyrosine kinase inhibitors , including benzamide derivatives, offer insights into the drug metabolism pathways, crucial for drug development and therapeutic efficacy assessment (Gong et al., 2010).
Antibacterial and Anticancer Activity
- Synthesis and evaluation of benzamide derivatives for antibacterial and anticancer activity underscore the significance of benzamide frameworks in developing new therapeutic agents, highlighting their versatility and potential in medicinal chemistry (Bondock & Gieman, 2015).
properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,25)10-9-15-5-3-7-18(11-15)20(24)23-14-16-12-17-6-4-8-19(17)22-13-16/h3,5,7,11-13,25H,4,6,8-10,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBDYYHZAQJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC3=C(CCC3)N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)
![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)
![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)
![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)
![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)